molecular formula C7H7F3N2 B1395859 (2-(Trifluoromethyl)pyridin-4-yl)methanamine CAS No. 916304-20-6

(2-(Trifluoromethyl)pyridin-4-yl)methanamine

Cat. No. B1395859
M. Wt: 176.14 g/mol
InChI Key: LETQLOMLPJORPB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridin-4-yl)methanamine, also known as TFMPAM, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in organic synthesis and drug development. This molecule has a unique structure that consists of an aromatic ring, two fluorine atoms, and an amine group. TFMPAM has been studied for its ability to act as a catalyst in a variety of reactions and its potential as a drug-like molecule.

Scientific Research Applications

  • Catalytic Applications of Pincer Palladacycles : The derivatives of (2-(Trifluoromethyl)pyridin-4-yl)methanamine have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles demonstrated good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state. This suggests their potential utility in various catalytic processes (Roffe et al., 2016).

  • Photophysical Properties in Ligand and Metal Complexes : The compound has been used in synthesizing ligands like N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine. These ligands have shown interesting photophysical behaviors such as red-shifts in fluorescence upon interaction with certain metal ions, hinting at their potential use in photophysical studies or as sensors (Ping-hua, 2010).

  • Applications in Cellular Imaging and Photocytotoxicity : Iron(III) complexes formed using derivatives of (2-(Trifluoromethyl)pyridin-4-yl)methanamine have been used for cellular imaging and exhibit photocytotoxic properties in red light. These complexes have shown potential in generating reactive oxygen species, indicating their possible use in medical applications, such as targeted cancer therapies (Basu et al., 2014).

  • Detection of Metal Ions : Certain derivatives have been reported to effectively and selectively detect metal ions like Hg and Ni. The mechanism of action for this selective detection has been proposed, suggesting potential applications in environmental monitoring or chemical sensing (Aggrwal et al., 2021).

  • Selective Anion Detection in Aqueous Solution : Compounds synthesized from (2-(Trifluoromethyl)pyridin-4-yl)methanamine have been used to distinguish between cyanide and fluoride anions in aqueous solutions. These compounds show different fluorogenic responses based on the anion present, indicating their utility in chemical analysis or environmental monitoring (Zhang et al., 2019).

properties

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETQLOMLPJORPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717129
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)pyridin-4-yl)methanamine

CAS RN

916304-20-6
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Hajdú, J Kardos, B Major, G Fabó, Z Lőrincz… - Bioorganic & medicinal …, 2018 - Elsevier
Lysyl oxidase (LOX) enzymes as potential drug targets maintain constant attention in the therapy of fibrosis, cancer and metastasis. In order to measure the inhibitory activity of small …
Number of citations: 44 www.sciencedirect.com

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